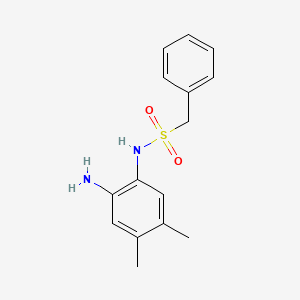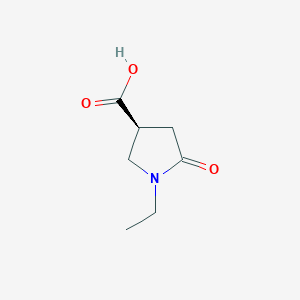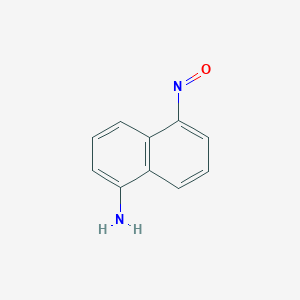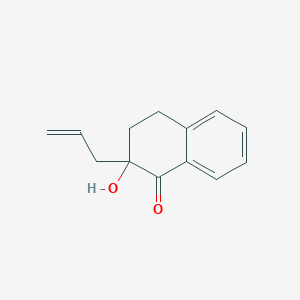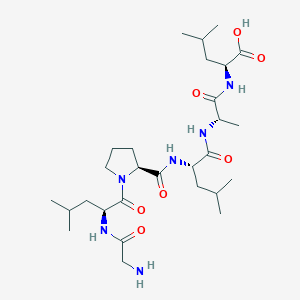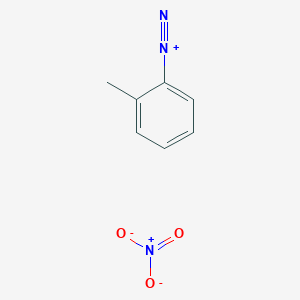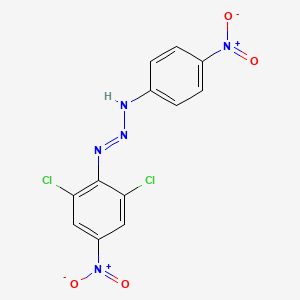
(1E)-1-(2,6-Dichloro-4-nitrophenyl)-3-(4-nitrophenyl)triaz-1-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1E)-1-(2,6-Dichloro-4-nitrophenyl)-3-(4-nitrophenyl)triaz-1-ene: is a synthetic organic compound characterized by the presence of two nitrophenyl groups and two chlorine atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (1E)-1-(2,6-Dichloro-4-nitrophenyl)-3-(4-nitrophenyl)triaz-1-ene typically involves the reaction of 2,6-dichloro-4-nitroaniline with 4-nitrobenzene diazonium salt under controlled conditions. The reaction is carried out in an acidic medium, often using hydrochloric acid, to facilitate the formation of the triazene linkage.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale diazotization and coupling reactions. The process requires precise control of temperature, pH, and reactant concentrations to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The nitro groups in the compound can undergo further oxidation to form nitroso or other oxidized derivatives.
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride.
Substitution: The chlorine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.
Substitution: Ammonia, thiols, under basic or neutral conditions.
Major Products:
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted triazene derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
- Used as a precursor in the synthesis of more complex organic molecules.
- Employed in studies of reaction mechanisms and kinetics.
Biology:
- Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine:
- Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry:
- Utilized in the production of dyes and pigments.
- Applied in the development of materials with specific chemical properties.
Mecanismo De Acción
The mechanism of action of (1E)-1-(2,6-Dichloro-4-nitrophenyl)-3-(4-nitrophenyl)triaz-1-ene involves its interaction with molecular targets such as enzymes and receptors. The compound’s nitro and chloro groups can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of biological pathways. The triazene linkage may also play a role in the compound’s reactivity and binding affinity.
Comparación Con Compuestos Similares
- (1E)-1-(2,4-Dichloro-6-nitrophenyl)-3-(4-nitrophenyl)triaz-1-ene
- (1E)-1-(2,6-Dichloro-4-nitrophenyl)-3-(3-nitrophenyl)triaz-1-ene
Uniqueness:
- The specific arrangement of nitro and chloro groups in (1E)-1-(2,6-Dichloro-4-nitrophenyl)-3-(4-nitrophenyl)triaz-1-ene imparts unique chemical reactivity and biological activity.
- The compound’s triazene linkage provides distinct properties compared to other triazene derivatives, making it valuable for specific applications in research and industry.
Propiedades
Número CAS |
326810-83-7 |
|---|---|
Fórmula molecular |
C12H7Cl2N5O4 |
Peso molecular |
356.12 g/mol |
Nombre IUPAC |
N-[(2,6-dichloro-4-nitrophenyl)diazenyl]-4-nitroaniline |
InChI |
InChI=1S/C12H7Cl2N5O4/c13-10-5-9(19(22)23)6-11(14)12(10)16-17-15-7-1-3-8(4-2-7)18(20)21/h1-6H,(H,15,16) |
Clave InChI |
BSYQSEVHPNAPFI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1NN=NC2=C(C=C(C=C2Cl)[N+](=O)[O-])Cl)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


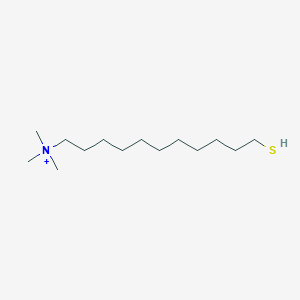
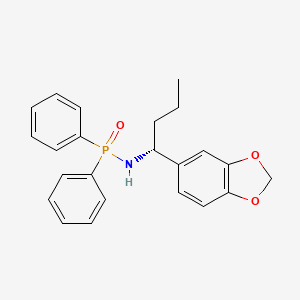
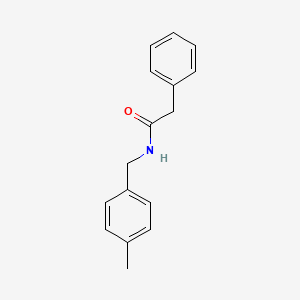
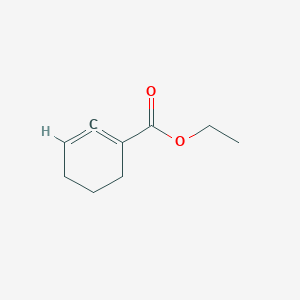
![2-({4-[(4-Chlorophenyl)methoxy]phenyl}methylidene)hydrazine-1-carboxamide](/img/structure/B14245081.png)

![1,2-Bis{[(hex-5-yn-1-yl)oxy]methyl}benzene](/img/structure/B14245088.png)
